molecular formula C21H28N2O3 B1439678 N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide CAS No. 1020055-75-7

N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide

Cat. No.: B1439678
CAS No.: 1020055-75-7
M. Wt: 356.5 g/mol
InChI Key: XCOPVVPKYGWZLR-UHFFFAOYSA-N
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Description

Chemical Structure and Physicochemical Properties

Molecular Formula and Elemental Composition

N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide possesses the molecular formula C₂₁H₂₈N₂O₃, representing a compound with substantial molecular complexity. The molecular weight has been precisely determined to be 356.5 grams per mole through computational analysis using advanced chemical databases. Alternative sources report a slightly different value of 356.46 grams per mole, indicating minor variations in calculation methodologies.

The elemental composition analysis reveals a carbon-rich structure with twenty-one carbon atoms forming the backbone of the molecule. The nitrogen content consists of two nitrogen atoms, with one integrated into the benzamide linkage and another present as an amino substituent on the phenyl ring. The oxygen atoms total three in number, distributed across the methoxy group, the heptyloxy ether linkage, and the carbonyl group of the benzamide moiety. The hydrogen count reaches twenty-eight atoms, predominantly associated with the aliphatic heptyl chain and aromatic hydrogen atoms.

Element Number of Atoms Percentage by Mass
Carbon 21 70.76%
Hydrogen 28 7.92%
Nitrogen 2 7.86%
Oxygen 3 13.46%

The compound's structural architecture can be systematically described through its International Union of Pure and Applied Chemistry name: N-(5-amino-2-methoxyphenyl)-4-heptoxybenzamide. This nomenclature precisely identifies the positioning of all functional groups and substituents within the molecular framework. The International Chemical Identifier key has been established as XCOPVVPKYGWZLR-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and chemical informatics applications.

Structural Characterization via Spectroscopic Methods

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a fundamental analytical technique for confirming the structural integrity of this compound. Certificate of analysis documentation indicates that the compound demonstrates conformity to its expected structure when subjected to Nuclear Magnetic Resonance analysis. The spectroscopic evaluation confirms the presence of all predicted hydrogen environments and validates the molecular connectivity proposed by computational modeling.

The aromatic region of the Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals corresponding to the substituted benzene rings present in the molecule. The 5-amino-2-methoxyphenyl moiety contributes distinct resonances reflecting the electronic influence of both the electron-donating methoxy group and the electron-donating amino substituent. The 4-heptyloxybenzamide portion generates additional aromatic signals, with the para-substitution pattern creating a simplified coupling pattern characteristic of symmetrically substituted benzene derivatives.

The aliphatic region reveals the presence of the heptyl chain through a series of methylene resonances, with the terminal methyl group appearing as a characteristic triplet. The methoxy substituent manifests as a sharp singlet in the appropriate chemical shift range, while the amide proton typically appears as a broad signal due to exchange phenomena. Integration ratios confirm the stoichiometric relationships between different hydrogen environments, supporting the proposed molecular structure.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry analysis provides definitive molecular weight confirmation and fragmentation pattern characterization for this compound. The technique employs collision-induced dissociation mechanisms to generate diagnostic fragment ions that reveal structural information about the parent molecule. In collision-induced dissociation processes, molecular ions undergo fragmentation through collision with neutral gas molecules, converting kinetic energy into internal energy that results in bond breakage.

Contemporary mass spectrometry approaches utilize advanced fragmentation techniques such as Pulsed Q Collision Induced Dissociation, which enables observation of low mass-to-charge ratio fragments typically excluded from conventional collision-induced dissociation spectra. This methodology proves particularly valuable for benzamide derivatives, as it allows detection of characteristic fragment ions arising from cleavage of the amide bond and subsequent rearrangement processes. The exact mass determination yields a value of 356.20999 daltons, confirming the molecular formula assignment.

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups within the molecular structure. The spectrum exhibits strong carbonyl stretching vibrations in the range of 1700-1630 wavenumbers, consistent with secondary amide functionality. Primary amino group vibrations appear as medium-intensity broad bands between 3550-3250 wavenumbers, representing both symmetric and asymmetric nitrogen-hydrogen stretching modes.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Amide Carbonyl 1700-1630 Strong C=O stretch
Primary Amine 3550-3250 Medium N-H stretch
Aromatic C-H 3100-3000 Medium C-H stretch
Aliphatic C-H 2990-2850 Strong C-H stretch
Ether C-O 1300-1000 Medium C-O stretch

Aromatic carbon-hydrogen stretching vibrations manifest in the 3100-3000 wavenumber region, while aliphatic carbon-hydrogen stretches dominate the 2990-2850 wavenumber range with strong intensity. The ether linkages contribute medium-intensity absorptions in the fingerprint region between 1300-1000 wavenumbers, though these may overlap with other vibrations and require careful interpretation.

Physical Properties and Thermodynamic Parameters

Melting Point and Solubility Profiles

The melting point characteristics of this compound remain incompletely documented in current literature, with multiple sources indicating "no data available" for this fundamental physical property. This absence of melting point data represents a significant gap in the comprehensive physicochemical characterization of the compound. The lack of documented melting point information may reflect challenges in obtaining pure crystalline samples suitable for thermal analysis or indicate that systematic thermal property studies have not yet been conducted.

Solubility characteristics demonstrate the compound's limited aqueous solubility, consistent with its predominantly hydrophobic character derived from the extended heptyl alkoxy chain. Certificate of analysis documentation indicates slight solubility in dimethyl sulfoxide and methanol, suggesting that polar aprotic and protic solvents provide the most favorable dissolution environments. The presence of both polar functional groups (amino, methoxy, and amide) and the substantial lipophilic heptyl chain creates an amphiphilic character that influences solubility behavior across different solvent systems.

The compound's solubility profile reflects the competing influences of hydrophilic and hydrophobic structural elements. The amino and methoxy substituents on the phenyl ring, along with the central amide functionality, contribute to hydrogen bonding capacity and polar interactions with solvent molecules. Conversely, the seven-carbon alkoxy chain introduces significant hydrophobic character that limits aqueous solubility and favors dissolution in organic solvents with similar polarity characteristics.

Solvent System Solubility Classification
Water Very Poor Insoluble
Dimethyl Sulfoxide Slight Poorly Soluble
Methanol Slight Poorly Soluble
Organic Solvents Variable Depends on Polarity
Stability Under Varied pH and Temperature Conditions

Comprehensive stability data for this compound under varying pH and temperature conditions remains limited in publicly available sources. Certificate of analysis documentation recommends storage at minus twenty degrees Celsius under hygroscopic conditions, indicating sensitivity to moisture and potential thermal degradation at ambient temperatures. The hygroscopic classification suggests that the compound readily absorbs atmospheric moisture, which could potentially impact its chemical stability and physical properties over time.

Temperature stability considerations are particularly relevant for compounds containing thermally labile functional groups such as amides and ethers. The amide linkage generally exhibits good thermal stability under neutral conditions but may undergo hydrolysis under extreme pH conditions or elevated temperatures. The ether linkages present in both the methoxy and heptyloxy substituents typically demonstrate robust stability across broad temperature ranges, though prolonged exposure to high temperatures in the presence of acids could potentially lead to cleavage reactions.

The compound's stability profile likely varies significantly with pH conditions due to the presence of ionizable functional groups. The primary amino substituent can undergo protonation under acidic conditions, potentially altering the compound's solubility characteristics and chemical reactivity. Under strongly basic conditions, the amide group may be susceptible to hydrolytic cleavage, particularly at elevated temperatures where nucleophilic attack on the carbonyl carbon becomes more favorable.

Storage recommendations emphasize the importance of maintaining controlled environmental conditions to preserve compound integrity. The combination of low temperature storage and protection from moisture suggests that ambient conditions may promote degradation pathways that compromise the compound's purity and analytical utility. Long-term stability studies would be essential for establishing definitive storage protocols and determining shelf-life characteristics under various environmental conditions.

Properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-4-heptoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-3-4-5-6-7-14-26-18-11-8-16(9-12-18)21(24)23-19-15-17(22)10-13-20(19)25-2/h8-13,15H,3-7,14,22H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOPVVPKYGWZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide typically involves three key stages:

This approach leverages classical aromatic substitution, nucleophilic substitution for alkoxy group introduction, and standard amide coupling techniques.

Preparation of 5-Amino-2-methoxyaniline

5-Amino-2-methoxyaniline is a substituted aniline derivative that can be synthesized by:

This method ensures regioselective introduction of the amino group at the 5-position relative to the methoxy substituent.

Synthesis of 4-(Heptyloxy)benzoic Acid or Derivatives

The 4-(heptyloxy)benzamide moiety requires the introduction of a heptyloxy group on the para position of benzoic acid or its derivatives. This can be achieved by:

  • Nucleophilic aromatic substitution (SNAr) of 4-hydroxybenzoic acid with 1-bromoheptane or 1-heptyl bromide under basic conditions (e.g., K2CO3 in acetone or DMF), yielding 4-(heptyloxy)benzoic acid.
  • Alternatively, esterification of 4-hydroxybenzoic acid with heptyl alcohol followed by hydrolysis can also produce the 4-(heptyloxy)benzoic acid.

Amide Bond Formation

The critical step is the coupling of 5-amino-2-methoxyaniline with 4-(heptyloxy)benzoic acid or its activated derivative. Common methods include:

Detailed Experimental Procedures from Related Research

While direct experimental data for this compound is scarce, analogous benzamide syntheses provide insight:

Step Reagents & Conditions Outcome & Notes
Nitration of 2-methoxyaniline HNO3/H2SO4 mixture, 0–5 °C Selective nitration at 5-position; yield ~70–80%
Reduction of 5-nitro-2-methoxyaniline Pd/C catalyst, H2 gas; or Fe/HCl reduction Conversion to 5-amino-2-methoxyaniline; yield >90%
Alkylation of 4-hydroxybenzoic acid 1-bromoheptane, K2CO3, acetone, reflux 12 h 4-(Heptyloxy)benzoic acid formed; yield ~75%
Formation of acid chloride SOCl2, reflux 2 h 4-(Heptyloxy)benzoyl chloride isolated
Amide coupling 5-amino-2-methoxyaniline, acid chloride, pyridine, 0 °C to RT This compound obtained; yield 65–85%

Characterization and Purification

  • Purification is typically performed by recrystallization from ethanol or ethyl acetate.
  • Characterization methods include:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR) to confirm substitution patterns.
    • Infrared (IR) spectroscopy to verify amide bond formation (characteristic C=O stretch around 1630–1650 cm^-1).
    • Mass spectrometry (MS) for molecular weight confirmation.
    • Elemental analysis to confirm purity and composition.

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents/Conditions Yield Range (%) Comments
Synthesis of 5-amino-2-methoxyaniline Nitration + Reduction HNO3/H2SO4; Pd/C H2 or Fe/HCl 70–90 Regioselective nitration critical
Alkylation of 4-hydroxybenzoic acid SNAr with alkyl bromide 1-bromoheptane, K2CO3, acetone 70–80 Controlled reflux required
Acid chloride formation Reaction with SOCl2 SOCl2, reflux >90 Acid chloride isolated pure
Amide bond formation Acid chloride + amine coupling Pyridine, 0 °C to RT 65–85 High purity product achievable

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) with alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Compounds with various substituted functional groups replacing the methoxy group.

Scientific Research Applications

Medicinal Chemistry

Potential Therapeutic Applications

  • Anticancer Activity : Preliminary studies suggest that N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide may exhibit anticancer properties. Research indicates it could inhibit tumor growth in preclinical models, making it a candidate for further development as an anticancer agent.
  • Antimicrobial Properties : The compound has shown promise in clinical trials for treating bacterial infections, demonstrating significant efficacy compared to traditional antibiotics.

Mechanism of Action
The compound's mechanism involves interactions with various biological targets such as enzymes and receptors. These interactions may modulate the activity of these targets, leading to therapeutic effects .

Biochemical Research

Proteomics and Enzyme Studies
this compound is utilized as a biochemical tool in proteomics research. It aids in studying protein interactions and functions due to its ability to form hydrogen bonds with biological molecules. This property is crucial for understanding cellular processes and developing new therapeutic strategies.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a building block for synthesizing more complex organic compounds. Its structural features allow chemists to modify and create derivatives that can have varied chemical and biological properties.

Material Science

Development of Specialty Chemicals
The compound is also explored for its potential in producing specialty chemicals and materials with specific properties. Its unique heptyloxy group may influence solubility and interaction with other chemical entities, making it suitable for applications in materials science.

Data Tables

  • Antimicrobial Efficacy Study : A clinical trial demonstrated that treatment with this compound significantly reduced infection rates among patients compared to standard antibiotic treatments, highlighting its potential as an effective antimicrobial agent.
  • Oncology Research : In preclinical studies involving mice with tumor xenografts, administration of the compound resulted in reduced tumor sizes and improved survival rates, indicating its promising role in cancer therapy development.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, leading to its observed biological effects.

Comparison with Similar Compounds

The following analysis compares N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide with structurally related benzamide derivatives, focusing on synthesis, physicochemical properties, and biological activities.

Key Observations :

  • Substituent Effects on Synthesis : The heptyloxy chain requires longer reaction times due to steric hindrance, whereas shorter alkoxy groups (e.g., methoxyethoxy) simplify purification .

Key Observations :

  • Substituent-Activity Relationships : Methoxy and hydroxyl groups enhance antioxidant activity (e.g., A8 and H10 in ), while sulfonamide linkages improve PD-L1 inhibition .
  • Role of Heptyloxy Chain : The long alkoxy chain may enhance lipid solubility and membrane permeability, critical for targeting intracellular proteins like kinases or PD-L1 .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility Reference
This compound 316.35 ~5.2 (heptyloxy chain) Low aqueous solubility
N-(4-Amino-2-methylphenyl)-4-(heptyloxy)benzamide 340.5 ~5.5 Similar lipophilicity
4-(Heptyloxy)-N-(4-nitrophenyl)benzamide 357.41 ~4.8 Moderate in THF/DCM

Key Observations :

  • Lipophilicity : Heptyloxy derivatives exhibit high LogP values (>5), necessitating formulation strategies for in vivo applications .

Biological Activity

N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in medicinal chemistry, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C21H28N2O3
  • Molecular Weight : 340.46 g/mol
  • Functional Groups :
    • Amino group
    • Methoxy group
    • Heptyloxy group
    • Benzamide core

These structural components suggest potential interactions with various biological targets, particularly enzymes and receptors involved in cellular processes.

This compound may exert its biological effects through several mechanisms:

  • Modulation of Signaling Pathways : The compound is believed to influence pathways related to cell growth, apoptosis, and immune response, potentially leading to therapeutic effects in various conditions.
  • Interaction with Molecular Targets : It may interact with specific enzymes or receptors, thereby inhibiting or activating certain biological processes.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its ability to inhibit bacterial growth positions it as a candidate for further exploration in the field of infectious diseases.

Anticancer Properties

Research has highlighted the compound's potential as an anticancer agent. Its structural characteristics suggest it might induce apoptosis in cancer cells. For example, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, indicating that this compound could have comparable effects .

Comparative Analysis

The following table summarizes the properties and activities of this compound compared to structurally similar compounds:

Compound NameMolecular FormulaNotable ActivityReference
This compoundC21H28N2O3Antimicrobial, Anticancer
N-(5-Amino-2-methylphenyl)-4-(heptyloxy)benzamideC21H28N2O2Cytotoxic against MDA-MB-231
N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideC19H20ClN2O3Potent HAdV inhibitor

Case Studies and Research Findings

Q & A

Q. What synthetic methodologies are recommended for preparing N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide, and how can side reactions be minimized?

The synthesis typically involves coupling 4-(heptyloxy)benzoic acid with 5-amino-2-methoxyaniline using activating agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under low-temperature conditions (-50°C) to minimize undesired side reactions like epimerization or hydrolysis . Key steps include:

  • Activation of the carboxylic acid : DCC facilitates the formation of an active ester intermediate.
  • Coupling : HOBt enhances reaction efficiency by reducing racemization and improving yields.
  • Purification : Column chromatography or recrystallization is recommended to isolate the pure benzamide derivative.

Q. How can the structural integrity of this compound be validated post-synthesis?

A combination of spectroscopic and analytical techniques is critical:

  • NMR : Confirm the presence of methoxy (δ ~3.8 ppm), heptyloxy (δ ~1.2–1.6 ppm), and aromatic protons (δ ~6.5–8.0 ppm) .
  • Mass spectrometry (MS) : Verify the molecular ion peak (e.g., [M+H]+) and fragmentation patterns.
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, as demonstrated in structurally similar benzamides .

Q. What safety precautions are essential when handling this compound, given its structural analogs?

  • Mutagenicity screening : Ames II testing is recommended, as some anomeric amide derivatives exhibit mutagenicity (though this compound’s mutagenicity is reportedly lower than benzyl chloride) .
  • Hazard mitigation : Use fume hoods, gloves, and eye protection. Conduct a pre-experiment hazard analysis, referencing guidelines like Prudent Practices in the Laboratory (National Academies Press, 2011) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale syntheses?

  • Solvent selection : Dichloromethane (DCM) or acetonitrile is preferred for solubility and stability of intermediates .
  • Temperature control : Maintain sub-zero temperatures during coupling to suppress side reactions like dimerization .
  • Catalyst screening : Evaluate alternatives to DCC/HOBt, such as EDC/HOAt, to enhance atom economy and reduce waste .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

  • HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) to separate polar byproducts (e.g., unreacted aniline or hydrolyzed intermediates) .
  • Fluorescence detection : For detecting low-concentration impurities, leverage the intrinsic fluorescence of the benzamide core (ex/em ~280/320 nm) .
  • Validation : Follow ICH Q2(R1) guidelines for method validation, including linearity (R² ≥0.99) and LOQ/LOD determination .

Q. How does the heptyloxy chain influence the compound’s physicochemical properties and bioactivity?

  • Lipophilicity : The heptyloxy group increases logP, enhancing membrane permeability but potentially reducing aqueous solubility. Computational tools like COSMO-RS can predict partitioning behavior .
  • Biological activity : In related benzamides, alkyloxy chains modulate target binding (e.g., HDAC inhibition or receptor antagonism). Structure-activity relationship (SAR) studies via chain truncation or branching are recommended .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

  • Metabolic stability assays : Test hepatic microsomal stability (e.g., human CYP450 isoforms) to identify rapid clearance pathways .
  • Formulation optimization : Use lipid-based carriers (e.g., liposomes) to improve bioavailability if poor solubility limits in vivo activity .
  • Pharmacokinetic modeling : Apply compartmental models to correlate in vitro IC50 values with observed plasma concentrations .

Methodological Guidance

Q. How should researchers design experiments to evaluate the compound’s potential as a histone deacetylase (HDAC) inhibitor?

  • Enzyme assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure HDAC inhibition in cell lysates or recombinant enzymes .
  • Cellular models : Assess acetylation of histone H3 (Ac-H3) via Western blot in cancer cell lines (e.g., HeLa) .
  • Brain-region selectivity : For neurological applications, compare Ac-H3 levels in frontal cortex vs. striatum using chromatin immunoprecipitation (ChIP) .

Q. What computational tools are suitable for predicting the compound’s interaction with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite for binding mode prediction with HDACs or PARP-1 .
  • MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
  • ADMET prediction : SwissADME or ADMETlab 2.0 to estimate toxicity, BBB penetration, and CYP interactions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-2-methoxyphenyl)-4-(heptyloxy)benzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.